![molecular formula C7H15Cl2N3 B1286210 [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride CAS No. 423176-41-4](/img/structure/B1286210.png)
[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride, also known as 2-(3,5-dimethylpyrazol-4-yl)ethylamine hydrochloride, is an organic compound with the formula C6H11ClN2. It is a white, crystalline solid that is soluble in water and other polar solvents. This compound is used in a variety of applications, including as a reagent in the synthesis of other compounds, as a catalyst for organic reactions, and as an inhibitor of enzyme activity.
Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Synthesis of Bis(Pyrazolyl)Methanes
Pyrazole derivatives, including 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride, are an important class of heterocyclic compounds used in the synthesis of bis(pyrazolyl)methanes . These compounds exhibit a wide range of biological activities and are used as chelating and extracting reagents for different metal ions .
Anti-Inflammatory and Anti-Nociceptive Activities
Pyrazole derivatives have been reported to exhibit anti-inflammatory and anti-nociceptive activities . This makes them potential candidates for the development of new analgesic and anti-inflammatory drugs.
Antifungal and Antiviral Activities
These compounds have also shown antifungal and antiviral activities , suggesting their potential use in the treatment of various fungal and viral infections.
Antidepressant and Antibacterial Activities
Pyrazole derivatives have been found to exhibit antidepressant and antibacterial activities , making them potential candidates for the development of new antidepressant and antibacterial agents.
Antitumor and Antioxidant Activities
These compounds have shown antitumor and antioxidant activities , suggesting their potential use in cancer therapy and the management of oxidative stress-related conditions.
Anti-Filarial Agents
Pyrazole derivatives have been reported to exhibit anti-filarial activities , suggesting their potential use in the treatment of filarial infections.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their function .
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bonding or other non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride . .
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5-7(3-4-8)6(2)10-9-5;;/h3-4,8H2,1-2H3,(H,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSZCMIXBSWWMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride | |
CAS RN |
423176-41-4 |
Source


|
| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

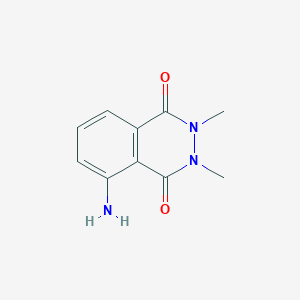
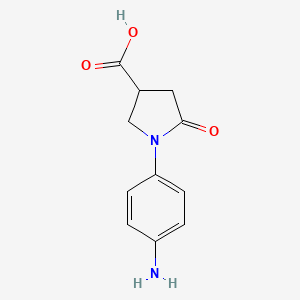

![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)

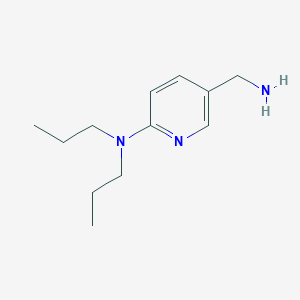
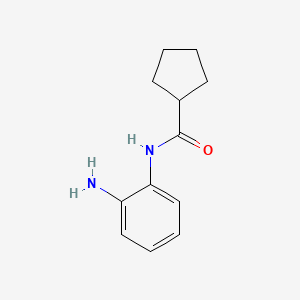

![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)

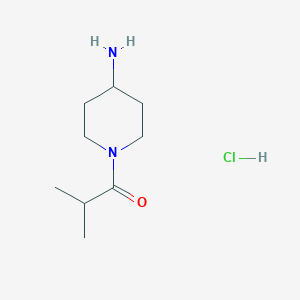

![1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine](/img/structure/B1286179.png)
